Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone
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Overview
Description
Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone is a chemical compound with the molecular formula C11H10ClNO2S2 It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazole derivatives, which include benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, suggesting that they can induce various molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone typically involves the reaction of benzyl chloride with 2-chloro-1,3-thiazole-5-methanol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfone group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form sulfides or thiols under appropriate conditions.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiazole ring.
Scientific Research Applications
Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s thiazole ring is known for its biological activity, making it a candidate for the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2-chloro-1,3-thiazol-5-yl)methylamine: Similar structure but with an amine group instead of a sulfone.
2,4-Disubstituted thiazoles: These compounds have different substituents on the thiazole ring, leading to varied biological activities.
Uniqueness
Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone is unique due to the presence of both the benzyl and sulfone groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-(benzylsulfonylmethyl)-2-chloro-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S2/c12-11-13-6-10(16-11)8-17(14,15)7-9-4-2-1-3-5-9/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCDZIRJJBVTIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821480 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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